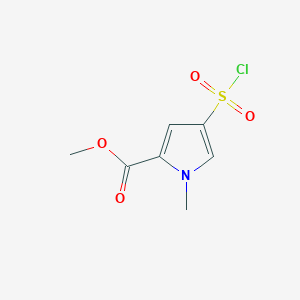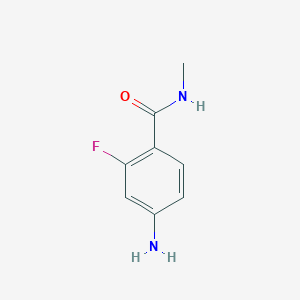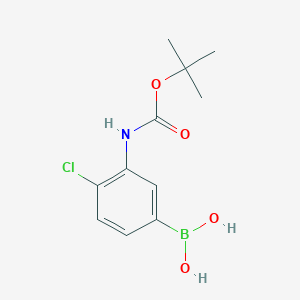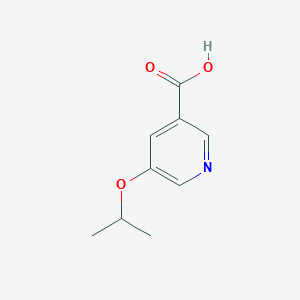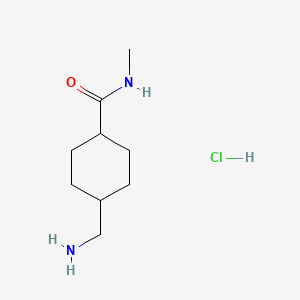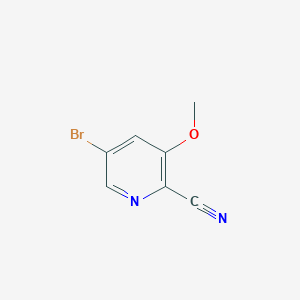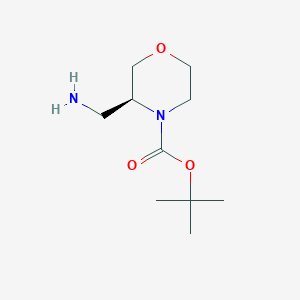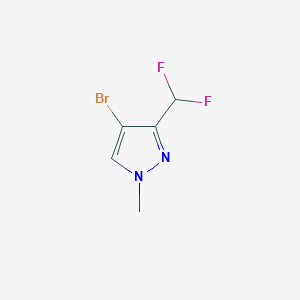
2-Bromo-6-chloro-3-methylphenylboronic acid
説明
“2-Bromo-6-chloro-3-methylphenylboronic acid” is a chemical compound with the linear formula C7H7BBrClO3 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chloro-3-methylphenylboronic acid” is represented by the formula C7H7BBrClO3 . The molecular weight of this compound is 331.44 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-chloro-3-methylphenylboronic acid” include a molecular weight of 331.44 . The compound has a storage temperature of 2-8°C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling
2-Bromo-6-chloro-3-methylphenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential for constructing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst to form biaryl compounds. This method is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Organic Synthesis Building Blocks
The compound serves as a building block in organic synthesis, particularly in the construction of aromatic compounds with specific halogen substitutions . Its unique halogen arrangement makes it suitable for creating derivatives that can serve as intermediates in the synthesis of more complex molecules, including those with potential medicinal properties.
Material Science
In material science, 2-Bromo-6-chloro-3-methylphenylboronic acid can be used to modify the surface properties of various materials . By attaching this compound to polymers or other surfaces, researchers can impart specific chemical functionalities that are useful in developing advanced materials with desired properties such as hydrophobicity, reactivity, or stability.
Catalysis
This boronic acid derivative can act as a ligand in catalytic systems . It can coordinate to metals, thereby altering the electronic and steric environment around the metal center. This modification can lead to enhanced catalytic activity or selectivity in various chemical reactions, including oxidation, reduction, and polymerization processes.
Sensor Development
The boronic acid moiety is known for its ability to bind with diols and other polyols, which makes it useful in the development of chemical sensors . Sensors incorporating 2-Bromo-6-chloro-3-methylphenylboronic acid could be designed to detect sugars or other substances that contain diol groups, with applications in medical diagnostics and environmental monitoring.
Drug Discovery
Due to its structural features, this compound can be utilized in the discovery and development of new drugs . It can be incorporated into small-molecule libraries that are screened against various biological targets. Its bromo and chloro substituents offer points of diversity, allowing for the generation of a wide range of analogs with potential biological activity.
Research and Development (R&D)
As a research chemical, 2-Bromo-6-chloro-3-methylphenylboronic acid is primarily used in R&D settings for experimental and developmental purposes . It is not intended for medicinal, household, or other uses, but rather for exploring new chemical reactions, studying reaction mechanisms, and developing new synthetic methodologies.
Environmental Chemistry
This boronic acid derivative can be explored for its role in environmental chemistry, particularly in the degradation or transformation of organic pollutants . Its reactivity with various organic compounds could be harnessed to develop new methods for the remediation of contaminated sites or the treatment of waste streams.
Safety and Hazards
作用機序
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methylphenylboronic acid. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
特性
IUPAC Name |
(2-bromo-6-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFBBSYYMTENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



